molecular formula C34H43N5O5 B12389652 BChE/HDAC6-IN-1

BChE/HDAC6-IN-1

Cat. No.: B12389652
M. Wt: 601.7 g/mol
InChI Key: SXQWWCZAJUYHPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE/HDAC6-IN-1 involves the fusion of core pharmacophoric moieties of BChE and HDAC6 inhibitors. The structure-activity relationship (SAR) studies led to the identification of compounds with superior inhibitory activity. Two notable compounds, 24g and 29a, were synthesized and confirmed to have IC50 values of 4.0 and 1.8 nM for BChE, and 8.9 and 71.0 nM for HDAC6, respectively .

Industrial Production Methods

The industrial production of this compound is not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, coupling reactions, and purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

BChE/HDAC6-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially affecting its inhibitory activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure to enhance its efficacy or reduce toxicity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

BChE/HDAC6-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

BChE/HDAC6-IN-1 exerts its effects by inhibiting both butyrylcholinesterase and histone deacetylase 6. The inhibition of BChE reduces the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. HDAC6 inhibition leads to increased acetylation of non-histone proteins, which can affect various cellular processes, including protein degradation, cell motility, and stress responses .

Comparison with Similar Compounds

Similar Compounds

    Tenovin-6 Hydrochloride: Another HDAC6 inhibitor with applications in cancer and neurodegenerative disease research.

    Domatinostat: An HDAC inhibitor with a broader spectrum, targeting multiple HDAC isoforms.

Uniqueness

BChE/HDAC6-IN-1 is unique due to its dual inhibitory activity, targeting both BChE and HDAC6. This dual inhibition provides a synergistic effect, making it a promising candidate for the treatment of Alzheimer’s disease. The compound’s ability to ameliorate cognitive deficits in mouse models further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C34H43N5O5

Molecular Weight

601.7 g/mol

IUPAC Name

N-[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide

InChI

InChI=1S/C34H43N5O5/c1-3-39(4-2)24-28-14-10-9-13-27(28)23-35-33(42)25-15-11-18-30(21-25)37-34(43)26-16-12-17-29(22-26)36-31(40)19-7-5-6-8-20-32(41)38-44/h9-18,21-22,44H,3-8,19-20,23-24H2,1-2H3,(H,35,42)(H,36,40)(H,37,43)(H,38,41)

InChI Key

SXQWWCZAJUYHPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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